molecular formula C14H18ClNO B10764502 N-Ethylnorketamine CAS No. 1354634-10-8

N-Ethylnorketamine

Cat. No.: B10764502
CAS No.: 1354634-10-8
M. Wt: 251.75 g/mol
InChI Key: ITBBBZIIFJJMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylnorketamine is a chemical compound of significant interest in neuroscience and pharmacological research, primarily recognized as a major metabolite of the dissociative anesthetic ketamine. Its core research value lies in its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. By non-competitively blocking the NMDA receptor, it modulates glutamatergic neurotransmission, providing a valuable tool for investigating the receptor's role in synaptic plasticity, learning, memory, and neurological disorders. Researchers utilize this compound to study the complex mechanisms underlying the effects of ketamine and its analogs, particularly in models of depression, chronic pain, and neuroprotection. Unlike some other metabolites, its specific pharmacological profile, including its affinity for other receptors and its potential metabolic pathways, is a key area of investigation for understanding the overall in vivo effects of ketamine. This product is presented as a high-purity analytical reference standard to support these vital preclinical studies. All research must be conducted in compliance with applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354634-10-8

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one

InChI

InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3

InChI Key

ITBBBZIIFJJMDU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of N-Ethylnorketamine is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the 2-chlorophenyl ring would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the cyclohexanone (B45756) ring would produce complex multiplets in the aliphatic region (around 1.5-3.5 ppm). The methylene (B1212753) (-CH₂) protons of the N-ethyl group would likely appear as a quartet, while the methyl (-CH₃) protons would be an upfield triplet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, this would include a signal for the ketone carbonyl carbon (C=O) in the highly deshielded region (around 200-220 ppm), several signals for the aromatic carbons of the chlorophenyl group (around 125-150 ppm), and signals for the aliphatic carbons of the cyclohexanone ring and the N-ethyl group in the upfield region (around 10-70 ppm). compoundchem.comoregonstate.edulibretexts.org

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
C=O (Ketone) 205 - 220
C-Cl (Aromatic) 130 - 135
C (Aromatic Quaternary) 135 - 140
CH (Aromatic) 125 - 135
C-N (Quaternary) 65 - 75
CH₂ (Cyclohexane) 20 - 40
CH₂ (N-Ethyl) 40 - 50
CH₃ (N-Ethyl) 10 - 15

Note: These are typical, estimated values. Actual shifts can vary based on solvent and experimental conditions. compoundchem.comoregonstate.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretch 1700 - 1725
C=C (Aromatic) Stretch 1450 - 1600
N-H Bend 1550 - 1650
C-N Stretch 1180 - 1360
C-H (Aromatic) Stretch 3010 - 3100
C-H (Aliphatic) Stretch 2850 - 2960
C-Cl Stretch 600 - 800

Note: These are general ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. This compound has a molecular formula of C₁₄H₁₈ClNO and a molar mass of approximately 251.75 g/mol . wikipedia.org

In mass spectrometric analysis, particularly under Electron Ionization (EI), the molecular ion (M⁺˙) of this compound would be observed at m/z 251. The fragmentation of ketamine analogs is well-studied and follows predictable pathways. nih.govresearchgate.netdntb.gov.ua A characteristic fragmentation is the α-cleavage of the bond between the quaternary carbon (C2) and the carbonyl carbon (C1) of the cyclohexanone ring. nih.govdntb.gov.ua This would lead to the formation of significant fragment ions. Further fragmentation could involve the loss of an ethyl radical or other small neutral molecules. nih.gov

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
251 [M]⁺˙ (Molecular Ion)
222 [M - C₂H₅]⁺
223 [M - CO]⁺˙
180 [M - C₄H₅NO]⁺˙ (Result of ring cleavage)
139 [C₈H₈Cl]⁺

Note: Fragmentation is complex and other ions may be observed.

Single-Crystal X-ray Diffraction (SXRD)

Single-crystal X-ray diffraction (SXRD) is an analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. researchgate.net It is considered the gold standard for unambiguous structure determination. The technique involves directing an X-ray beam onto a single, high-quality crystal of the substance. nih.gov The resulting diffraction pattern is used to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined. nih.gov

Pharmacological Characterization in Preclinical Models

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental to characterizing the molecular interactions of a compound. For N-Ethylnorketamine, these assays provide foundational knowledge of its receptor binding affinities and functional effects.

This compound is characterized as an N-Methyl-D-Aspartate (NMDA) receptor antagonist. wikipedia.org This classification aligns it with ketamine, which is well-documented to act as a non-competitive antagonist at the NMDA receptor. nih.gov The antagonism of the NMDA receptor by this compound is a primary facet of its pharmacological identity. While specific binding affinity values (Ki) for this compound at various NMDA receptor subtypes are not widely reported in publicly available scientific literature, its functional role as an antagonist is established. Studies in animal models have indicated that the antidepressant-like effects of this compound are contingent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors, which are downstream effects of its primary NMDA receptor antagonism. wikipedia.org

Table 1: this compound Interaction with NMDA Receptors

Receptor Subtype Binding Affinity (Ki) Functional Activity

The interaction of this compound with monoamine transporters is a critical area of its pharmacological evaluation. These transporters—dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET)—are significant targets for many psychoactive compounds. For this compound itself, specific binding affinity (Ki) or functional inhibition (IC50) values for DAT, SERT, and NET are not extensively documented in peer-reviewed literature.

In the broader context of related compounds, studies on ketamine and its metabolites have shown a lack of significant binding or inhibitory activity at these transporters at concentrations up to 10 μM. nih.govcheerlab.org While this may suggest a similar low affinity for this compound, direct experimental data is required for confirmation.

Table 2: this compound Affinity for Monoamine Transporters

Transporter Binding Affinity (Ki)
Dopamine Transporter (DAT) Not Reported
Serotonin Transporter (SERT) Not Reported

Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in the mechanism of action of various psychoactive drugs. Ketamine has been shown to bind to both σ1 and σ2 receptors with micromolar affinities. researchgate.netnih.gov However, specific binding data for this compound at either σ1 or σ2 receptors are not currently available in the scientific literature. The potential interaction of this compound with these receptors remains an area for future investigation to fully delineate its pharmacological profile.

Table 3: this compound Binding Profile at Sigma Receptors

Receptor Subtype Binding Affinity (Ki)
Sigma-1 (σ1) Not Reported

The opioid system is another important target for many centrally acting agents. Ketamine has been demonstrated to interact with mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov For this compound, however, there is a lack of published data detailing its binding affinities or functional activities at these opioid receptor subtypes. Therefore, its profile at μ, δ, and κ opioid receptors is currently uncharacterized.

Table 4: this compound Interactions with Opioid Receptors

Receptor Subtype Binding Affinity (Ki)
Mu (μ) Not Reported
Delta (δ) Not Reported

The direct effects of this compound on various ion channels, such as voltage-gated calcium channels (VGCCs), are not well-documented. Ketamine has been shown to block voltage-gated sodium channels and to modulate calcium signaling pathways, partly through its action on NMDA receptors which are themselves calcium-permeable ion channels. elsevierpure.comnih.govnih.gov However, specific studies examining the direct modulatory effects of this compound on VGCCs or other ion channels are not readily found in the available literature.

Table 5: this compound Modulation of Ion Channels

Ion Channel Modulatory Effect
Voltage-Gated Calcium Channels Not Reported

Comprehensive screening of a compound against a broad panel of G-protein coupled receptors (GPCRs) is a standard method to identify potential on-target and off-target activities. Such broad screening data for this compound are not publicly available. While studies on related compounds sometimes involve GPCR screening, the specific results for this compound have not been reported. nih.gov This represents a significant gap in the understanding of its full pharmacological spectrum.

Table 6: this compound GPCR Screening Profile

Screening Panel Activity

AMPA Receptor (AMPAR) Interactions and Activation

CompoundTargetAssay TypeValueReference
This compoundAMPA ReceptorBinding Affinity (Ki)Data not available
This compoundAMPA ReceptorFunctional Activation (EC50)Data not available

Table 1: AMPA Receptor Interaction Data for this compound

5-HT2 Receptor Interactions and Activation

The serotonin 2A (5-HT2A) receptor is another important target implicated in the mechanism of action of various psychoactive compounds. Research suggests that the antidepressant-like effects of this compound are also contingent on the activation of 5-HT2 receptors. wikipedia.orgnih.gov This interaction points towards a complex pharmacological profile that extends beyond the glutamatergic system, involving modulation of serotonergic pathways. The 5-HT2 receptor family plays a significant role in processes such as mood, cognition, and perception. Despite the known functional dependency, specific in vitro data detailing the binding affinity or functional potency of this compound at 5-HT2 receptors remain to be elucidated in published studies.

CompoundTargetAssay TypeValueReference
This compound5-HT2 ReceptorBinding Affinity (Ki)Data not available
This compound5-HT2 ReceptorFunctional Activation (EC50)Data not available

Table 2: 5-HT2 Receptor Interaction Data for this compound

Enzymatic Interaction Studies

The metabolic profile and potential for drug-drug interactions of this compound are determined by its interactions with key metabolic enzymes.

Cytochrome P450 (CYP) Isozyme Inhibition and Induction Potential

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. The metabolism of the related compound, ketamine, is known to be mediated by several CYP isozymes, primarily CYP3A4 and CYP2B6, which are responsible for its N-demethylation to norketamine. researchgate.netresearchgate.netnih.govdoi.org Studies on ketamine have also explored its potential to induce certain CYP isozymes, which can have significant clinical implications for drug interactions. nih.gov However, specific preclinical studies investigating the inhibitory (IC50) or inductive potential of this compound on various CYP isozymes have not been reported in the available literature.

CYP IsozymeThis compound IC50This compound Induction PotentialReference
CYP1A2Data not availableData not available
CYP2B6Data not availableData not available
CYP2C9Data not availableData not available
CYP2C19Data not availableData not available
CYP2D6Data not availableData not available
CYP3A4Data not availableData not available

Table 3: Cytochrome P450 (CYP) Isozyme Interaction Data for this compound

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters. The inhibition of these enzymes is a therapeutic strategy for depression and other neurological disorders. While the interaction of ketamine with MAOIs has been a subject of clinical safety reviews, nih.gov there is a lack of specific preclinical data from in vitro assays to determine if this compound possesses any direct inhibitory activity against either MAO-A or MAO-B.

EnzymeThis compound Inhibition (Ki/IC50)Reference
MAO-AData not available
MAO-BData not available

Table 4: Monoamine Oxidase (MAO) Inhibition Data for this compound

Neurotransmitter Release and Reuptake Modulation in Synaptosomes and Brain Slices

Dopamine Release and Reuptake Alterations

The dopaminergic system is implicated in reward, motivation, and mood regulation. Studies on ketamine have shown that it can indirectly modulate dopaminergic neurotransmission, leading to increased dopamine levels in brain regions like the prefrontal cortex and striatum. nih.govnih.gov These effects are thought to be a consequence of its primary action on NMDA receptors, which in turn influences dopaminergic neuron activity. However, direct investigations into the effects of this compound on dopamine release and reuptake in isolated nerve terminals (synaptosomes) or brain slices are not currently available in the scientific literature. Therefore, specific data on its potential to alter dopamine transporter (DAT) function or evoke dopamine release remains unknown.

AssayBrain RegionEffect of this compoundQuantitative DataReference
Dopamine ReleaseStriatum/CortexData not availableData not available
Dopamine Reuptake (DAT)Striatum/CortexData not availableData not available

Table 5: Modulation of Dopamine Neurotransmission by this compound

Serotonin Release and Reuptake Alterations

Preclinical investigations have highlighted the importance of the serotonergic system in the mechanism of action of this compound. Studies in animal models have demonstrated that the antidepressant-like effects of this compound are dependent on the activation of 5-HT2 receptors. royalsocietypublishing.orgnih.gov The blockade of these receptors has been shown to abolish the observed antidepressant activity, suggesting a critical role for the 5-HT2 receptor in mediating its effects. nih.gov

However, to date, specific preclinical data detailing the direct effects of this compound on serotonin release and reuptake dynamics are not available. Further research is required to elucidate the precise mechanisms by which this compound modulates serotonergic neurotransmission.

Glutamate (B1630785) Release and Reuptake Dynamics

This compound is recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist. royalsocietypublishing.org Its pharmacological activity is linked to the glutamatergic system, a common feature among compounds in its class. The antidepressant-like effects of this compound have been shown to be dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This suggests that downstream signaling from AMPA receptor activation is a crucial component of its mechanism of action.

A study investigating the effects of novel methoxetamine analogs, including this compound, reported alterations in the mRNA levels of the AMPA receptor subunits GluA1 and GluA2, as well as Brain-Derived Neurotrophic Factor (BDNF), following its administration. nih.gov

Table 1: Effects of this compound on Gene Expression in Preclinical Models

Gene Effect Reference
GluA1 mRNA Altered nih.gov
GluA2 mRNA Altered nih.gov
BDNF mRNA Altered nih.gov

This table is interactive. You can sort and filter the data.

Despite the established role of AMPA receptor activation, there is currently a lack of specific preclinical data on the direct influence of this compound on glutamate release and reuptake dynamics.

Cellular and Subcellular Mechanism of Action Investigations

Effects on Neuronal Excitability and Synaptic Plasticity in vitro

While the dependence of this compound's effects on NMDA and AMPA receptors suggests an influence on neuronal excitability and synaptic plasticity, direct in vitro studies specifically examining these phenomena with this compound are not yet available in the scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., mTOR, ERK)

The downstream signaling pathways engaged by this compound are an area of active investigation. Although its antidepressant-like effects are known to be mediated through AMPA receptor activation, which is often linked to the mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) pathways, direct evidence of this compound's modulation of these specific intracellular signaling cascades has not been reported.

Neuroinflammatory Marker Modulation in Glial Cell Cultures

The interaction of this compound with glial cells and its potential to modulate neuroinflammatory markers remains to be elucidated. At present, there are no published studies that have specifically investigated the effects of this compound on neuroinflammatory markers in glial cell cultures.

Metabolism and Pharmacokinetic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodents

The ADME profile of a compound dictates its onset, intensity, and duration of action. For N-Ethylnorketamine, this profile is largely inferred from extensive studies on ketamine and its primary metabolite, norketamine, in rodent models. escholarship.orgnih.gov These studies typically involve administering the compound to rats or mice and analyzing biological samples like plasma and tissues using techniques such as liquid chromatography-mass spectrometry. escholarship.orgnih.gov

Oral bioavailability is a key parameter that measures the fraction of an orally administered drug that reaches systemic circulation unchanged. For ketamine, oral bioavailability is relatively low, estimated at around 20%, primarily due to significant first-pass metabolism in the liver. nih.gov The metabolic pathways responsible for this, such as N-demethylation, are well-established. nih.gov

In a study on Wistar rats, the active ketamine metabolite (2S,6S)-hydroxynorketamine was found to have an oral bioavailability of 46.3%. researchgate.net Given that this compound is also subject to hepatic metabolism, its oral bioavailability is anticipated to be similarly limited, though precise figures from direct studies on rodents are not currently available.

CompoundAnimal ModelOral Bioavailability (%)Reference
KetamineHuman~20% nih.gov
(2S,6S)-hydroxynorketamineWistar Rat46.3% researchgate.net
This table presents data for related compounds to infer the potential properties of this compound.

Following absorption, a compound is distributed throughout the body's tissues. Studies in rats have shown that ketamine and its metabolite, norketamine, distribute to various tissues, including the brain, which is the primary site of action for its anesthetic effects. escholarship.org

In F344 rats, ketamine and norketamine concentrations were quantified in both plasma and brain tissue to determine the pharmacokinetic profile. escholarship.org Other studies have examined the distribution in skeletal tissues, finding that drug levels can vary significantly between different bone types. nih.govnih.govresearchgate.net Research in rats indicates that the kidneys exhibit some of the highest tissue levels of ketamine enantiomers. researchgate.net This extensive distribution to well-perfused organs like the brain, liver, and kidneys is a characteristic feature of ketamine's pharmacokinetics and is expected to be similar for this compound.

CompoundAnimal ModelTissues AnalyzedKey FindingsReference
Ketamine & NorketamineF344 RatPlasma, BrainCompounds were quantified to determine the PK profile. escholarship.org
Ketamine & NorketamineWistar RatSkeletal TissuesDrug levels varied significantly by bone type. nih.gov
Ketamine enantiomersRatKidney, other tissuesKidneys showed the highest tissue levels of ketamine. researchgate.net
This table summarizes tissue distribution findings for ketamine and norketamine in rodent models.

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target sites. ukzn.ac.za Only the unbound fraction of a drug is pharmacologically active. There is a lack of specific data on the plasma protein binding of this compound. However, studies on ketamine and its metabolites in human serum provide a useful reference. In these studies, the binding of ketamine to serum proteins was approximately 60-64%, while its active metabolites norketamine (NK) and dehydronorketamine (DHNK) showed binding percentages of about 50-54% and 69-75%, respectively. nih.gov The binding was found to be independent of the drug concentration within the tested range. nih.gov It is plausible that this compound exhibits a moderate degree of plasma protein binding, similar to its parent compounds.

CompoundSampleProtein Binding (%)Reference
KetamineHuman Serum60 - 64% nih.gov
Norketamine (NK)Human Serum50 - 54% nih.gov
Dehydronorketamine (DHNK)Human Serum69 - 75% nih.gov
This table presents plasma protein binding data for ketamine and its metabolites, which serves as a proxy in the absence of direct data for this compound.

The elimination half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half. In young Sprague-Dawley rats, the elimination half-life for ketamine was reported to be approximately 1.3 hours. nih.gov The half-life of norketamine is generally longer than that of ketamine, contributing to the prolonged pharmacological effects observed during the elimination phase. nih.gov In a study on Wistar rats, the metabolite (2S,6S)-hydroxynorketamine had a considerably longer elimination half-life of 8.0 ± 4.0 hours. researchgate.net These findings suggest that this compound and its subsequent metabolites likely have varying elimination half-lives, influencing the duration of their presence and activity in the system.

CompoundAnimal ModelElimination Half-Life (t½)Reference
KetamineYoung Sprague-Dawley Rat~1.3 hours nih.gov
(2S,6S)-hydroxynorketamineWistar Rat8.0 ± 4.0 hours researchgate.net
This table shows elimination half-life data from rodent studies on related compounds.

Metabolite Identification and Structural Elucidation

The metabolism of a xenobiotic is the process by which the body chemically modifies it, typically to facilitate its excretion. For ketamine analogs, this process is complex, involving multiple enzymatic pathways and resulting in a variety of metabolites. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful analytical tool for identifying and structurally characterizing drug metabolites in biological samples. nih.gov For ketamine, the primary metabolic pathway is N-demethylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to form the active metabolite, norketamine. nih.gov This is followed by hydroxylation of the cyclohexanone (B45756) ring to produce various hydroxynorketamine (HNK) isomers and subsequent dehydrogenation to 5,6-dehydronorketamine (DHNK). nih.govd-nb.info

For this compound, analogous metabolic transformations are expected. The primary pathways would likely include:

N-de-ethylation: This would lead to the formation of norketamine, a major metabolite of ketamine.

Hydroxylation: The cyclohexanone ring or the chlorophenyl ring of this compound could be hydroxylated, creating various hydroxy-N-ethylnorketamine isomers.

Further Metabolism: These primary metabolites could undergo further biotransformation, such as glucuronidation (Phase II metabolism), to form more water-soluble compounds for excretion. nih.govnih.gov

The identification of these potential major and minor metabolites would rely on HRMS to determine their exact mass and fragmentation patterns, allowing for structural elucidation, a process that has been successfully applied to map the complex metabolic profile of ketamine. nih.govresearchgate.net

Elucidation of Metabolic Pathways

Recent research has started to map the metabolic pathways of this compound, revealing a series of biotransformation reactions. A 2024 study investigating five deschloroketamine (B12793670) derivatives, including this compound (referred to as 2-Oxo-PCE in the study), in Wistar rats and with pooled human liver microsomes (pHLMs) provided significant insights into its metabolism. The primary metabolic transformations identified include N-dealkylation, hydroxylation, multiple oxidations, glucuronidation, and N-acetylation. doi.org

The key metabolic routes observed for this compound are:

N-dealkylation: This process involves the removal of the ethyl group from the nitrogen atom, leading to the formation of a primary amine metabolite. doi.org

Hydroxylation: Hydroxyl groups can be introduced onto the cyclohexanone ring of the molecule. Specifically, two different hydroxylation isomers have been detected as metabolites. doi.org

Multiple Oxidations: The compound can undergo further oxidation beyond simple hydroxylation. doi.org

Glucuronidation: This is a phase II metabolic reaction where glucuronic acid is attached to the parent compound or its metabolites, increasing their water solubility and facilitating their excretion from the body. doi.org

N-acetylation: The primary amine metabolite formed through N-dealkylation can undergo N-acetylation. doi.org

These findings indicate that this compound is subject to extensive metabolism through both phase I (oxidation and dealkylation) and phase II (glucuronidation) reactions. The identification of these pathways is crucial for understanding the compound's duration of action and the potential activity of its metabolites.

Role of Specific P450 Isozymes in this compound Metabolism

While the metabolic pathways of this compound are being elucidated, detailed studies identifying the specific cytochrome P450 (CYP450) isozymes responsible for its metabolism are not yet available in the scientific literature. The metabolism of its parent compound, ketamine, is well-documented to be primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9. nih.govnih.govsygnaturediscovery.com These enzymes are responsible for the N-demethylation of ketamine to norketamine. nih.govnih.govsygnaturediscovery.com Given the structural similarity between ketamine and this compound, it is plausible that these same CYP isozymes are involved in the N-de-ethylation and other oxidative transformations of this compound. However, without direct experimental evidence from studies using recombinant human CYP enzymes or specific chemical inhibitors with this compound, the precise roles and contributions of individual P450 isozymes remain to be determined.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling and simulation are essential tools for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for predicting its behavior in the body over time.

Compartmental and Non-Compartmental Analysis

As of now, there are no published studies that have conducted compartmental or non-compartmental analysis (NCA) specifically for this compound. Such analyses are crucial for determining key pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life. sygnaturediscovery.comsemanticscholar.orgnih.gov For the parent compound, ketamine, and its major metabolite, norketamine, numerous studies have employed these models to characterize their pharmacokinetics in various species, including rats and humans. escholarship.orgresearchgate.netnih.govresearchgate.net These studies have utilized both two- and three-compartment models to describe the disposition of ketamine and have also applied non-compartmental analysis to derive essential pharmacokinetic parameters. escholarship.orgresearchgate.netresearchgate.net The application of similar methodologies to this compound would be a critical next step in understanding its in vivo behavior.

Prediction of Metabolic Clearance Rates

The prediction of metabolic clearance is a key aspect of pharmacokinetic profiling, providing an estimate of the rate at which a drug is eliminated from the body via metabolism. This is often done through in vitro to in vivo extrapolation (IVIVE) using data from human liver microsomes or recombinant enzymes. Currently, there are no studies available that have specifically predicted the metabolic clearance rate of this compound. While the metabolic stability of this compound has been investigated in vitro, which is a foundational component for clearance prediction, the complete calculation and in vivo prediction have not been reported. doi.org For ketamine, such predictions and their correlation with observed in vivo clearance have been a subject of research, often highlighting the roles of specific CYP enzymes.

Neuropharmacological Investigations in Preclinical Behavioral Models

Locomotor Activity and Exploratory Behavior Assessments in Rodents

The impact of N-Ethylnorketamine on spontaneous motor activity and exploration has been evaluated using standard behavioral tests in mice. These assessments are crucial for determining the stimulant or depressant effects of a compound on the central nervous system.

The open-field test (OFT) is a common method used to assess general locomotor activity and anxiety-like behavior in rodents. In a study by Sayson et al. (2019), the effects of this compound were evaluated in the OFT in mice. The results indicated that the administration of NENK did not induce significant behavioral alterations in this paradigm. nih.gov This suggests that at the doses tested, the compound does not produce marked changes in general locomotor activity or exploratory behavior in a novel environment. nih.gov

In contrast, a separate study by Peng et al. (2022) reported that acute injections of this compound did enhance locomotor activity in mice. nih.gov This discrepancy may be attributable to differences in the specific parameters and methodologies employed in the respective studies.

Table 1: Summary of this compound Effects in the Open Field Test

Study Animal Model Key Finding Citation
Sayson et al. (2019) Mice No significant behavioral alterations observed. nih.gov
Peng et al. (2022) Mice Enhanced locomotor activity following acute injection. nih.gov

Beyond the initial exploration measured in the OFT, the effects of repeated exposure to this compound on locomotor activity have been characterized. Research by Peng et al. (2022) utilized activity monitoring systems to track the motor responses of mice to repeated treatments with the compound. nih.gov These investigations revealed that repeated administration of NENK led to locomotor sensitization after a period of withdrawal. nih.gov Locomotor sensitization is a phenomenon where repeated, intermittent administration of a drug results in a progressively enhanced motor-stimulant response, a characteristic often associated with substances that have abuse potential. nih.gov

Drug Discrimination Paradigms

Drug discrimination paradigms are a valuable tool in behavioral pharmacology to assess the subjective effects of a psychoactive compound. In these studies, animals are trained to recognize the interoceptive cues produced by a specific drug and differentiate them from a vehicle injection.

There is currently no publicly available research data detailing whether animals trained to discriminate this compound would generalize this response to other dissociative drugs or N-methyl-D-aspartate (NMDA) receptor antagonists. Such studies would be informative in determining the similarity of the subjective effects of NENK to other compounds in this class, such as ketamine or phencyclidine (PCP).

While specific drug discrimination antagonism studies for this compound are not available, research into its antidepressant-like effects has provided some insight into its receptor interactions. This compound is known to be an NMDA receptor antagonist. wikipedia.orgnih.gov In a study investigating its antidepressant properties, the effects of NENK were blocked by pretreatment with specific receptor antagonists. nih.gov Specifically, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, NBQX, and the 5-HT2 receptor antagonist, ketanserin, both abolished the antidepressant-like activity of NENK in the forced swimming test. nih.gov These findings suggest that the neuropharmacological effects of this compound are dependent on the activation of both AMPA and 5-HT2 receptors, downstream of its primary action as an NMDA receptor antagonist. wikipedia.orgnih.gov

Table 2: Receptor Antagonism of this compound's Antidepressant-Like Effects

Antagonist Receptor Target Effect on NENK Activity Citation
NBQX AMPA Receptor Blocked antidepressant-like effects nih.gov
Ketanserin 5-HT2 Receptor Blocked antidepressant-like effects nih.gov

Cognitive and Memory Function Assessments in Animal Models

At present, there is no available scientific literature that has specifically investigated the effects of this compound on cognitive and memory functions in animal models. Studies utilizing paradigms such as the Morris water maze, passive avoidance test, or novel object recognition task would be necessary to elucidate the impact of this compound on learning and memory processes.

Novel Object Recognition Tasks

There are currently no published research studies that have specifically evaluated the effects of this compound in novel object recognition (NOR) tasks. The NOR task is a widely used behavioral assay to assess non-spatial recognition memory in rodents, relying on their innate preference to explore a novel object over a familiar one. nih.govnih.gov As such, there is no data available to determine how this compound may impact this aspect of cognition.

Radial Arm Maze and Morris Water Maze Studies

Specific studies on the effects of this compound in the radial arm maze or the Morris water maze have not been reported in the scientific literature. These maze-based tasks are crucial for evaluating spatial learning and memory. nih.govnih.gov The radial arm maze assesses both working and reference memory, while the Morris water maze is a classic test of spatial learning and memory consolidation. nih.govyoutube.com Without such studies, the impact of this compound on spatial navigation and memory remains unknown.

Fear Conditioning Paradigms

The effects of this compound on fear conditioning have not been specifically documented in preclinical research. Fear conditioning paradigms are instrumental in studying fear-based learning and memory, processes that are often evaluated to understand the potential impact of compounds on anxiety and trauma-related disorders. mdpi.comnih.gov Research on the parent compound, ketamine, has shown complex, dose-dependent effects on fear memory consolidation and extinction, but these findings cannot be directly extrapolated to this compound. nih.gov

Electrophysiological Studies in Animal Brains

Comprehensive electrophysiological studies to delineate the effects of this compound on neuronal activity and brain circuits are not yet available in the peer-reviewed literature. Such studies are critical for understanding the mechanistic underpinnings of a compound's psychoactive and behavioral effects.

Local Field Potential Recordings

There are no published studies that have reported on local field potential (LFP) recordings in animal models following the administration of this compound. LFP recordings are used to measure the synchronized synaptic activity of neuronal populations and can reveal how a compound modulates brain oscillations and network communication. nih.govresearchgate.net

Single-Unit Electrophysiology

Investigations using single-unit electrophysiology to record the firing activity of individual neurons in response to this compound have not been published. This technique provides high-resolution data on how a substance alters neuronal firing rates and patterns in specific brain regions.

EEG/ERP Assessments in Anesthetized or Freely Moving Animals

Development and Validation of Bioanalytical Methods for this compound Quantification

The development and validation of bioanalytical methods are crucial for ensuring the reliability and accuracy of analytical results in forensic toxicology. ich.org These processes for this compound would follow the established guidelines for similar compounds, focusing on parameters that guarantee the method's performance. nih.goveuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Protocols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of ketamine and its analogs in biological matrices due to its high selectivity and sensitivity. unibo.itwalshmedicalmedia.com For this compound, a similar approach would be employed.

Protocols typically involve reversed-phase liquid chromatography for the separation of the analyte from matrix components. nih.gov Common stationary phases include C18 columns. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile. nih.govunibo.it Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for enhanced specificity. unibo.it

High-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS or LC-Q-Orbitrap/MS, is particularly valuable for identifying new psychoactive substances like this compound and for elucidating the structures of its metabolites. nih.govnih.gov HRMS provides high-resolution mass data that allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov

A study on the fragmentation patterns of ketamine analogues using LC-Q-Orbitrap/MS revealed common pathways that can aid in the identification of new compounds. For instance, this compound (NENK) was shown to produce characteristic ions at m/z 207.05725, 179.06230, and 125.01538, corresponding to specific fragmentation losses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in forensic toxicology for the confirmation of ketamine and its analogs. nih.gov While often requiring a derivatization step to improve the chromatographic properties of the analytes, GC-MS provides excellent separation and definitive identification. researchgate.net

For the analysis of related compounds, a common derivatizing agent is N-methyl-bis(trifluoroacetamide) (MBTFA). researchgate.net The analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govresearchgate.net A study on the analysis of ketamine and its metabolites in urine using GC-MS without derivatization has also been developed, offering a simpler and more rapid approach. nih.gov

A screening procedure for ketamine and its metabolites using GC-MS has been established with a total analytical time of 5 minutes per sample. jfda-online.com This method could be adapted for the rapid screening of this compound in urine samples.

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Micropulverized Extraction)

Effective sample preparation is critical for removing interferences from the biological matrix and for concentrating the analyte of interest. The most common techniques for the extraction of ketamine and its analogs from biological fluids are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique that provides clean extracts and high recovery rates. nih.gov For compounds like ketamine and norketamine, Oasis MCX cartridges, which are mixed-mode cation exchange cartridges, have been shown to be effective. nih.gov Automated SPE systems can be employed to increase throughput and reproducibility. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that is also effective for these analytes. researchgate.net It involves the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. researchgate.net A method for the determination of ketamine and norketamine in blood and urine utilized LLE with toluene (B28343) after pH adjustment of the sample. nih.gov

Micropulverized Extraction: While not as commonly cited for this specific class of compounds in the provided context, microextraction techniques are gaining popularity in bioanalysis due to their reduced solvent consumption and environmental impact.

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. ich.org The validation parameters are established based on regulatory guidelines from bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). nih.goveuropa.eu For this compound, these parameters would be assessed in a similar manner to its analogs.

The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among a series of measurements. This is typically assessed at intra-day and inter-day levels. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

The table below summarizes typical validation parameters for the analysis of ketamine and its metabolites, which would be analogous for this compound method validation.

Table 1: Representative Method Validation Parameters for the Analysis of Ketamine and its Analogs

Parameter Typical Range/Value Biological Matrix Analytical Method
Linearity Range 5 - 500 ng/mL Plasma micro-LC/MS
Correlation Coefficient (r²) > 0.999 Plasma micro-LC/MS
Accuracy 98.1 - 101.7% Plasma micro-LC/MS
Precision (RSD) < 1.9% Plasma micro-LC/MS
Limit of Quantification (LOQ) 4 ng/mL Plasma micro-LC/MS
Linearity Range 30 - 1000 ng/mL Urine GC-MS
Correlation Coefficient (r²) > 0.999 Urine GC-MS
Accuracy 90 - 104% Urine GC-MS
Precision (RSD) < 8.1% Urine GC-MS
Limit of Quantification (LOQ) 10 - 20 ng/mL Urine GC-MS

Data extrapolated from studies on ketamine and norketamine. nih.govnih.gov

Analytical Detection of this compound and its Metabolites in Biological Matrices (Animal Samples)

The detection of this compound and its metabolites in biological matrices from animal samples is crucial for preclinical pharmacokinetic and toxicological studies. These studies help in understanding the absorption, distribution, metabolism, and excretion of the compound.

Blood and Urine Matrix Analysis

Blood and urine are the most common biological matrices analyzed in forensic and clinical toxicology. nih.gov The methods described above (LC-MS/MS and GC-MS) are directly applicable to the analysis of these matrices.

Blood Analysis: The analysis of blood or plasma provides information about the concentration of the drug at the time of sampling. For related compounds, a sensitive LC-MS/MS method for the determination of ketamine and its metabolites in plasma has been developed with a small sample volume requirement. nih.gov A study on deschloro-N-ethyl-ketamine, another ketamine analog, in blood samples from driving under the influence of drugs (DUID) cases found concentrations of the parent drug and its metabolite, deschloronorketamine. nih.gov This indicates that both the parent compound and its metabolites are important targets for analysis in blood.

Urine Analysis: Urine is often the preferred matrix for drug screening as it is non-invasive to collect and drugs and their metabolites are often present at higher concentrations and for a longer duration than in blood. nih.govrevistaemergencias.org A study on nonhuman primates showed that after a single dose of ketamine, the parent drug and its metabolite norketamine could be detected in urine for several days. nih.gov It is expected that this compound and its metabolites would also be detectable in urine for an extended period.

The table below presents findings from studies on the detection of ketamine and its analogs in blood and urine, which can serve as a reference for what to expect in the analysis of this compound.

Table 2: Detection of Ketamine and its Analogs in Biological Matrices

Compound Matrix Concentration Range Detection Method
Ketamine Blood 0.05 - 10 µg/mL HPLC
Norketamine Blood 0.05 - 10 µg/mL HPLC
Deschloro-N-ethyl-ketamine Blood 0.08 - 0.31 µg/mL Not Specified
Deschloronorketamine Blood 0.04 - 0.09 µg/mL Not Specified
Ketamine Urine 0.01 - 200 µg/mL HPLC
Norketamine Urine 0.01 - 200 µg/mL HPLC
Ketamine Urine 32 - 13,500 ng/mL NCI-GC-MS
Norketamine Urine 63 pg/mL - 1.75 µg/mL NCI-GC-MS

Data from various studies on ketamine and its analogs. nih.govnih.govnih.gov

Analytical Chemistry and Forensic Toxicology Research Methodologies

The emergence of novel psychoactive substances (NPS) like N-Ethylnorketamine presents significant challenges for forensic and analytical toxicology laboratories. The development and validation of robust analytical methodologies are crucial for the accurate identification and quantification of this compound in various biological matrices. This section details the research methodologies pertinent to the analysis of this compound.

Mechanistic Investigations of Preclinical Cellular Interactions

Oxidative Stress Induction and Antioxidant Response in Cell Lines

Exposure of various cell lines to ketamine and its metabolite norketamine has been shown to induce an imbalance in the cellular redox state, leading to oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and alterations in the endogenous antioxidant defense systems.

In vitro studies demonstrate that norketamine can significantly increase the generation of ROS. mdpi.com This overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA. Research on ketamine in hepatocellular (HepG2) and neuroblastoma (SH-SY5Y) cell lines indicated that while levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, remained unchanged at certain concentrations, the activity of key antioxidant enzymes was altered. nih.gov Specifically, changes in superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) activity pointed to an induced oxidant/antioxidant imbalance. nih.gov

The cellular response to this oxidative stress often involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. nih.gov However, in response to oxidative stress, Nrf2 translocates to the nucleus to activate the transcription of antioxidant genes. Studies on both ketamine and norketamine have observed a significant decrease in Nrf2 protein levels in urothelial cells, suggesting a potential impairment of this protective pathway. mdpi.com Conversely, in models of traumatic brain injury, ketamine has been shown to exert neuroprotective effects by activating the Nrf2 pathway and upregulating downstream enzymes like HO-1 and NQO-1, thereby attenuating oxidative stress. nih.gov

Table 1: Effects of Ketamine on Oxidative Stress Markers in Cell Lines

Cell LineCompoundParameterObservationReference
HepG2 & SH-SY5YKetamineCell ViabilityUp to 30% decrease nih.gov
HepG2 & SH-SY5YKetamineROS, MDA, GSH LevelsUnchanged nih.gov
HepG2 & SH-SY5YKetamineSOD, GPx, CAT ActivityAltered, indicating imbalance nih.gov
Urothelial CellsNorketamineROS GenerationSignificantly increased mdpi.com
Urothelial CellsKetamine & NorketamineNrf2 Protein LevelsMarkedly decreased mdpi.com

Mitochondrial Dysfunction Assessments in vitro

Mitochondria are central to cellular bioenergetics and are a key target in xenobiotic-induced toxicity. Research on ketamine and norketamine highlights their potential to induce significant mitochondrial dysfunction in vitro.

Studies using urothelial (RT4) cells treated with norketamine revealed a marked induction of mitochondrial dysfunction. mdpi.comresearchgate.net This was evidenced by a significant loss of mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. mdpi.comresearchgate.net The disruption of MMP was accompanied by the release of cytochrome c from the mitochondria into the cytosol, a pivotal event in the initiation of the intrinsic apoptotic cascade. researchgate.net

Similarly, investigations using human induced pluripotent stem cell (iPSC)-derived neurons demonstrated that ketamine exposure leads to mitochondrial impairment. nih.govnih.gov At higher concentrations, ketamine caused a substantial reduction in mitochondrial membrane potential and an increase in ROS production. nih.govnih.gov Even at lower concentrations that did not trigger apoptosis, ketamine was found to decrease cellular ATP levels and increase the NADH/NAD+ ratio, suggesting an inhibitory effect on the mitochondrial electron transport system. nih.govnih.gov Electron microscopy in these studies revealed enhanced mitochondrial fission and autophagocytosis, indicating that direct mitochondrial disruption may precede other cytotoxic events like widespread ROS generation and caspase activation. nih.govnih.gov

Table 2: In Vitro Effects of Ketamine and Norketamine on Mitochondrial Function

Cell LineCompoundParameterResultReference
Urothelial (RT4) CellsNorketamine (0.2 mM)Mitochondrial Membrane PotentialSignificant loss mdpi.comresearchgate.net
Urothelial (RT4) CellsNorketamine (0.2 mM)Cytochrome c ReleaseIncreased in cytosol researchgate.net
iPSC-derived NeuronsKetamine (500 μM)Mitochondrial Membrane Potential81% reduction nih.govnih.gov
iPSC-derived NeuronsKetamine (500 μM)Caspase 3/7 Activity40% increase nih.govnih.gov
iPSC-derived NeuronsKetamine (100 μM)ATP Level22% decrease nih.govnih.gov
iPSC-derived NeuronsKetamine (100 μM)NADH/NAD+ Ratio46% increase nih.govnih.gov

Apoptotic and Necrotic Pathway Activation in Primary Cell Cultures

Cell death induced by compounds like ketamine and norketamine can occur through two primary mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death). In vitro studies in primary cell cultures suggest that these compounds can trigger both pathways, often depending on the concentration and duration of exposure.

Norketamine has been shown to induce mitochondria-dependent and endoplasmic reticulum (ER) stress-triggered apoptotic death in urothelial cells. mdpi.com The process involves the activation of ER stress-related molecules such as GRP78, CHOP, and cleaved ATF-6, which subsequently leads to apoptosis. mdpi.com In rat forebrain cultures, ketamine treatment resulted in a significant increase in DNA fragmentation and the number of TUNEL-positive cells, both hallmarks of apoptosis. nih.gov This apoptotic cell death was associated with an upregulation of the pro-apoptotic protein Bax and the NMDA receptor subunit NR1. nih.gov The study suggested that the upregulation of the NMDA receptor itself contributes to the observed apoptosis. nih.gov

The intensity of the initial insult appears to be a critical determinant of whether cell death proceeds via apoptosis or necrosis. nih.gov Studies on NMDA receptor-mediated neurotoxicity have shown that relatively low concentrations or short durations of exposure to an agonist can induce a delayed form of neurotoxicity with primarily apoptotic features. nih.gov In contrast, intense exposure to high concentrations of the same agonist can lead to acute necrotic cell damage, characterized by cell swelling and lysis. nih.gov This suggests a dose-dependent switch in the cell death mechanism, which is likely relevant for N-Ethylnorketamine.

Inflammatory Cytokine and Chemokine Modulation in Glial Cell Cultures

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is increasingly recognized as a key factor in the central effects of various neuroactive compounds. Ketamine has been shown to modulate the inflammatory response by altering the expression of various cytokines and chemokines, although direct studies on this compound in glial cultures are lacking.

In the central nervous system, glial cells release powerful neuromodulators, including proinflammatory cytokines and chemokines, which play a critical role in neuronal-glial interactions. nih.gov Ketamine administration has been found to alter the levels of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in the brain. nih.gov For instance, early-life ketamine exposure in mice led to increased IL-6 levels in the prefrontal cortex in adulthood. nih.gov Targeted proteomic studies in rats treated with ketamine also identified altered serum levels of IL-4 and TNF-α, suggesting a link between ketamine exposure and peripheral inflammation. nih.gov

Chemokines such as CCL2 (MCP-1) and CX3CL1 (fractalkine) are crucial for communication between neurons and glial cells, particularly microglia. nih.gov While not directly studied with this compound, these pathways are known to be involved in central sensitization and neuro-immune responses. nih.gov Given that ketamine modulates cytokine profiles, it is plausible that this compound could similarly influence the release of these signaling molecules from glial cells, thereby affecting neuronal function through neuroinflammatory mechanisms.

Table 3: Ketamine's Effect on Inflammatory Cytokine Levels

Model SystemCompoundCytokineObservationReference
Mouse HippocampusKetamineIL-6, IL-1β, TNF-αLevels are modulated nih.gov
Mouse Prefrontal CortexKetamine (early life)IL-6Increased in adulthood nih.gov
Rat SerumKetamineIL-4, TNF-αLevels altered nih.gov
Rat Heart Cells (H9c2)KetamineProinflammatory CytokinesInhibits cytokine-induced reduction of cAMP nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure in vitro

Investigating changes at the gene and protein level provides a deeper understanding of the molecular pathways affected by a compound. While specific data for this compound is sparse, studies on ketamine and norketamine have utilized gene expression and proteomic profiling to identify key molecular targets and signaling cascades.

Exposure of urothelial cells to norketamine resulted in significant changes in the expression of proteins related to ER stress. Western blot analysis showed that norketamine triggered the upregulation of GRP78, CHOP, the spliced form of XBP-1 (XBP-1s), ATF-4, and cleaved ATF-6, all of which are critical components of the unfolded protein response that can lead to apoptosis. mdpi.com

Transcriptome-wide analysis in a ketamine-induced mouse model revealed altered expression of numerous genes, highlighting the crucial role of Drd1 (Dopamine Receptor D1) activity in the observed effects. nih.gov In hippocampal progenitor cells, microarray screening following ketamine treatment demonstrated a significant influence on GABA signaling, with unique regulation of several key genes involved in GABAergic transmission. nih.gov Targeted proteomics using selected reaction monitoring mass spectrometry in rat brain tissue identified ketamine-induced changes in signaling kinases and proteases, including Protein Kinase C beta (PKCβ), Calcineurin, and ERK1. nih.gov These findings point towards a broad impact on cellular signaling, neurotransmitter metabolism, and synaptic plasticity. While a metabolic profiling study of deschloro-N-ethyl-ketamine (an alias for this compound) has been conducted to identify urinary metabolites, comprehensive gene and protein expression profiling in response to direct cellular exposure remains an area for future research. nih.gov

Future Directions and Research Gaps in N Ethylnorketamine Research

Advanced Preclinical Models for Understanding Neurobiological Pathways

Future research must move beyond conventional animal models to more sophisticated systems that can offer a nuanced understanding of N-Ethylnorketamine's effects on neural circuits. The antidepressant-like effects of NENK have been linked to its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and serotonin (B10506) 5-HT2 receptors. acs.orgnih.govwikipedia.org Studies show that blocking these latter two receptors negates the antidepressant effects in mice. acs.orgnih.gov

To dissect these pathways further, advanced preclinical models are essential:

Neural Stem Cell-Derived Models: Human-derived neural stem cells offer a powerful in vitro platform to study the direct effects of NENK on neuronal proliferation, differentiation, and cell death. researchgate.net These models can elucidate the cellular mechanisms underlying potential neurotoxicity or neuroplasticity induced by NENK, particularly concerning its impact on NMDA receptor upregulation and subsequent calcium influx. researchgate.netnih.gov

Organotypic Slice Cultures: These 3D cultures of brain tissue preserve the local microenvironment and synaptic connections. nih.gov They are invaluable for studying how NENK modulates synaptic plasticity and network activity in specific brain regions implicated in depression, such as the hippocampus and prefrontal cortex. Researchers can use these cultures to observe changes in the expression of key proteins like brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR), which are known to be altered by NENK. acs.org

Region-Specific Knockout and Optogenetic Models: Genetically engineered animal models that allow for the targeted deletion or light-based activation/inhibition of specific receptors (e.g., AMPA, 5-HT2) in distinct brain circuits would enable researchers to pinpoint the precise anatomical locations and receptor subtypes responsible for NENK's therapeutic actions and side effects.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Research

A significant gap in NENK research is the lack of a comprehensive, multi-omics approach to unravel its mechanism of action. Integrating genomics, proteomics, and metabolomics will be crucial for a systems-level understanding. acs.orgfda.govdeakin.edu.au

Genomics: Genome-wide association studies (GWAS) have been employed to identify genetic variants that predict response to ketamine. nih.govresearchgate.net Similar studies are needed for NENK to identify potential pharmacogenomic markers. For instance, research on ketamine has highlighted the role of genes involved in BDNF-TrkB signaling (like NTRK2) and glutamatergic systems (GRIN2A) in treatment response. deakin.edu.aunih.gov Applying this to NENK could lead to personalized treatment strategies.

Proteomics: Research on ketamine using targeted proteomics has identified changes in immune markers in serum and protein kinases in the brain, suggesting an interplay between inflammation and neuro-signaling pathways. acs.orgacs.org Chemical proteomics studies have revealed that ketamine and its metabolites can covalently bind to proteins in the hippocampus, affecting synaptic plasticity. researchgate.net Applying these techniques to NENK would help identify its unique protein targets and downstream signaling cascades. Proteomic analysis of cerebrospinal fluid post-ketamine has shown alterations in proteins related to detoxification and cellular stress, offering a window into central nervous system effects that should be explored for NENK. nih.gov

Metabolomics: A comprehensive metabolic profile of NENK is essential. Studies on ketamine have identified numerous phase I and phase II metabolites in the brain and biofluids. acs.orgresearchgate.net Understanding the full metabolic pathway of NENK, including the identification of all its metabolites and their distribution, is a critical research gap. acs.org Metabolomics can reveal which biological pathways, such as amino acid metabolism or the tricarboxylic acid cycle, are altered following NENK administration, providing clues to its broader physiological impact. researchgate.net

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The proliferation of ketamine analogs necessitates the development of highly specific and sensitive analytical methods to distinguish NENK from its parent compounds and other related substances in biological matrices.

Current advanced techniques like Ultra High-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS/MS) have been successfully developed to simultaneously quantify ketamine and its metabolites (norketamine, dehydronorketamine) in complex samples like human breast milk. acs.org Gas chromatography-mass spectrometry (GC-MS) following derivatization is another established method. researchgate.net

However, future research must focus on:

Enantioselective Assays: Developing robust methods to separate and quantify the individual enantiomers of NENK and its metabolites, as they may possess different pharmacological and toxicological profiles.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is critical for identifying previously unknown metabolites of NENK and its analogs, as demonstrated in studies of deschloro-N-ethyl-ketamine (O-PCE) and 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK). nih.govnih.govresearchgate.net This technology allows for the creation of comprehensive metabolic profiles, which is essential for both clinical and forensic toxicology.

Matrix-Specific Validations: Expanding validated methods to a wider range of biological samples, including hair and cerebrospinal fluid, to better understand long-term exposure and central nervous system disposition. nih.gov

Exploration of this compound Analogs for Specific Receptor Selectivity

NENK itself is an analog of ketamine and methoxetamine. acs.org The exploration of further analogs is a promising direction for developing compounds with improved therapeutic indices. The goal is to design molecules that retain the desired therapeutic effects (e.g., rapid antidepressant action) while minimizing unwanted side effects.

Research has already begun on this front with the synthesis and testing of methoxetamine analogs alongside NENK, such as 2-MeO-N-ethylketamine (2-MeO-NEK) and 4-MeO-N-ethylketamine (4-MeO-NEK). acs.org These studies aim to understand how subtle structural modifications alter affinity for NMDA, AMPA, and 5-HT2 receptors to fine-tune pharmacological activity. acs.org

Future research should systematically:

Synthesize and screen a library of NENK analogs with modifications to the phenyl ring and ethylamine (B1201723) group.

Conduct detailed receptor binding assays to map the structure-activity relationship for key targets, including various NMDA receptor subunits (e.g., GluN2B), AMPA receptors, and serotonin receptor subtypes.

Evaluate promising analogs in advanced preclinical models (as described in 9.1) to assess their functional effects on synaptic plasticity and behavior. The study of other novel analogs, such as 2-FDCNEK, provides a template for how to characterize these new chemical entities and their metabolites for both therapeutic and forensic purposes. nih.govresearchgate.net

Methodological Challenges in Isolating Specific Pharmacological Effects in Complex Biological Systems

A major hurdle in NENK research is the difficulty of attributing specific pharmacological effects to the compound itself versus its metabolites, or disentangling its actions from the parent drug (ketamine) if it is co-administered or metabolically derived.

The key challenges include:

Polypharmacology: NENK, like ketamine, acts on multiple neurotransmitter systems (glutamatergic, serotonergic). acs.org This polypharmacology makes it difficult to isolate which receptor interaction is responsible for a given behavioral or physiological outcome. This is a common issue in psychopharmacology where drug effects are the result of complex interactions within neural networks. nih.gov

Pharmacokinetic Variability: Factors like genetic polymorphisms in metabolic enzymes (e.g., CYP3A4, CYP2B6) can lead to significant inter-individual variability in how NENK is metabolized, resulting in different ratios of parent drug to metabolites. researchgate.netnih.gov This complicates the interpretation of dose-response relationships in both preclinical and potential clinical studies. The issue of "disproportionate drug metabolites"—where a metabolite is present at much higher levels in humans than in animal models—poses a further challenge for preclinical safety and efficacy assessment. fda.gov

Addressing these challenges will require integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling and the use of advanced experimental designs that can control for the effects of major metabolites.

Q & A

Q. What established protocols exist for synthesizing N-Ethylnorketamine (NEK) and its analogs, and how can purity be ensured during synthesis?

Answer: Synthesis of NEK typically involves reductive alkylation of norketamine precursors using ethylating agents like ethyl iodide or ethyl bromide in anhydrous solvents (e.g., THF or DCM). Key steps include maintaining inert conditions (argon/nitrogen atmosphere) to prevent oxidation and using catalysts like sodium triacetoxyborohydride for efficient imine reduction . Post-synthesis purification via recrystallization (e.g., using ethanol or acetone) and chromatography (silica gel, methanol:DCM gradients) is critical to isolate high-purity NEK hydrochloride . Purity validation requires complementary techniques:

  • GC-MS for volatile impurities and structural confirmation .
  • HPLC-UV (C18 columns, 220–280 nm detection) for quantification .
  • 1H/13C NMR to verify stereochemistry and detect residual solvents .

Q. Which analytical techniques are recommended for characterizing this compound in research samples?

Answer: NEK’s analytical characterization relies on orthogonal methods:

  • LC-QTOF-MS : Provides accurate mass data for molecular formula confirmation (e.g., [M+H]+ at m/z 288.2128) and fragmentation patterns to distinguish isomers .
  • FTIR Spectroscopy : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, ethylamine N-H bend) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline NEK hydrochloride .
  • Karl Fischer Titration : Quantifies residual water in hygroscopic samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between NEK’s reported antidepressant effects and adverse neurological outcomes?

Answer: Discrepancies in pharmacological data (e.g., rapid antidepressant activity vs. neurotoxicity) require integrated experimental designs:

  • Dose-Response Studies : Compare NEK’s effects at low (1–5 mg/kg, AMPA/5-HT2 receptor activation) vs. high doses (>10 mg/kg, NMDA receptor overinhibition) in rodent models .
  • Toxicokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure levels with adverse effects (e.g., seizures, nosebleeds) .
  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]MK-801 for NMDA, [³H]AMPA for glutamate receptors) to quantify NEK’s affinity and selectivity .
  • Longitudinal Behavioral Tests : Track mood-related behaviors (forced swim test) and neurological deficits (rotarod, open field) over weeks .

Q. What methodologies are effective in detecting and quantifying trace impurities in this compound samples?

Answer: Impurity profiling (e.g., nitrosamines, synthetic byproducts) demands sensitive, matrix-tolerant approaches:

  • GC-NPD (Nitrogen-Phosphorus Detection) : Detects nitrosamines at ppb levels via selective nitrogen response .
  • LC-HRMS with Isotopic Labeling : Spikes samples with ¹⁵N-labeled internal standards to correct for matrix effects during nitrosamine quantification .
  • Headspace-SPME-GC/MS : Identifies volatile impurities (e.g., residual ethylating agents) without solvent interference .
  • Sample Pretreatment : Add nitrite scavengers (e.g., 4-methylbenzene-1,2-diamine) during extraction to block artifactual nitrosamine formation .

Q. How do in vitro and in vivo models differ in evaluating NEK’s pharmacological mechanisms, and how can these discrepancies be addressed?

Answer: In vitro models (e.g., cortical neuron cultures, HEK293 cells expressing 5-HT2A receptors) often highlight NEK’s receptor activation kinetics but lack metabolic context . In vivo models (rodents) incorporate metabolism (e.g., cytochrome P450-mediated oxidation) but face interspecies variability. To reconcile results:

  • Microdialysis in Freely Moving Rodents : Measure extracellular NEK and metabolite levels (e.g., norNEK) in real-time .
  • Hepatic Microsome Assays : Identify species-specific metabolites using LC-MS/MS .
  • Knockout Models : Test NEK’s effects in 5-HT2A / AMPA receptor-deficient mice to isolate mechanisms .

Q. What regulatory guidelines govern the handling and analysis of this compound in preclinical research?

Answer: NEK falls under Schedule I in many jurisdictions due to structural similarity to ketamine. Compliance requires:

  • EMA/ICH M7 Guidelines : Limit mutagenic impurities (e.g., nitrosamines) to <1.5 µg/day via validated LC-MS methods .
  • GLP Documentation : Record synthesis batches, storage conditions (-20°C, desiccated), and stability data (e.g., 6-month degradation studies) .
  • Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, respirators) for handling, and ethanol-based decontamination .

Q. What strategies mitigate methodological biases in NEK’s behavioral and molecular studies?

Answer:

  • Blinded Experimentation : Separate compound administration and data analysis teams .
  • Positive/Negative Controls : Include ketamine (NMDA antagonist) and saline in behavioral assays .
  • Multivariate Statistics : Apply ANOVA with post-hoc corrections (e.g., Bonferroni) to address multiple comparisons in receptor binding data .
  • Open Science Frameworks : Pre-register hypotheses and share raw data (e.g., NMR spectra, dose-response curves) via repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.